molecular formula C22H24N4O5 B11390815 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-prop-2-en-1-ylurea

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-prop-2-en-1-ylurea

Cat. No.: B11390815
M. Wt: 424.4 g/mol
InChI Key: VSCACSTXSNJSTK-UHFFFAOYSA-N
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Description

3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, oxadiazole, and urea moieties

Preparation Methods

The synthesis of 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, and the urea moiety is formed through the reaction of isocyanates with amines. Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to target molecules. The urea moiety may also play a role in stabilizing these interactions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and methoxyphenyl-containing molecules. Compared to these, 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methoxyphenyl)-1-prop-2-enylurea

InChI

InChI=1S/C22H24N4O5/c1-5-12-26(22(27)23-16-8-6-7-9-17(16)28-2)14-20-24-21(25-31-20)15-10-11-18(29-3)19(13-15)30-4/h5-11,13H,1,12,14H2,2-4H3,(H,23,27)

InChI Key

VSCACSTXSNJSTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3=CC=CC=C3OC)OC

Origin of Product

United States

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